H-Tyr-Arg-Gly-Asp-Ser-OH

Übersicht

Beschreibung

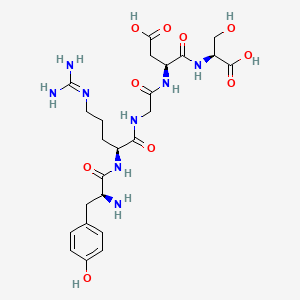

H-Tyr-Arg-Gly-Asp-Ser-OH is a peptide sequence composed of five amino acids: tyrosine (Tyr), arginine (Arg), glycine (Gly), aspartic acid (Asp), and serine (Ser) This peptide sequence is known for its role in various biological processes, particularly in cell adhesion and signaling pathways

Wissenschaftliche Forschungsanwendungen

H-Tyr-Arg-Gly-Asp-Ser-OH has a wide range of applications in scientific research:

Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

Biology: Plays a role in cell adhesion studies, particularly in the interaction with integrin receptors.

Industry: Utilized in the development of biomaterials and tissue engineering scaffolds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-Tyr-Arg-Gly-Asp-Ser-OH can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group . The side chains of the amino acids are protected with appropriate groups to prevent unwanted reactions during the synthesis. The peptide is then cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

H-Tyr-Arg-Gly-Asp-Ser-OH can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be selectively oxidized using reagents like Dess-Martin periodinane.

Reduction: Reduction reactions can target the disulfide bonds if present in modified versions of the peptide.

Substitution: The peptide can undergo substitution reactions, particularly at the arginine and aspartic acid residues.

Common Reagents and Conditions

Oxidation: Dess-Martin periodinane in dimethyl sulfoxide (DMSO) at mild temperatures.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of hyperoxidized tyrosine derivatives .

Wirkmechanismus

The mechanism of action of H-Tyr-Arg-Gly-Asp-Ser-OH involves its interaction with specific cell surface receptors, such as integrins. These interactions trigger signaling pathways that regulate cell adhesion, migration, and proliferation . The peptide’s ability to bind to integrins is primarily due to the presence of the arginine-glycine-aspartic acid (RGD) sequence, which is a known integrin-binding motif.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

H-Gly-Arg-Gly-Asp-Ser-OH: Similar in structure but lacks the tyrosine residue.

H-Tyr-Gly-Arg-Asp-Ser-OH: Similar but with a different sequence order.

H-Tyr-Arg-Gly-Asp-Gly-OH: Similar but with glycine instead of serine at the C-terminus.

Uniqueness

H-Tyr-Arg-Gly-Asp-Ser-OH is unique due to the presence of both tyrosine and the RGD sequence. The tyrosine residue can undergo specific chemical modifications, adding versatility to the peptide’s applications . Additionally, the RGD sequence is crucial for its role in cell adhesion and signaling, making it a valuable tool in biomedical research .

Biologische Aktivität

H-Tyr-Arg-Gly-Asp-Ser-OH, often referred to by its single-letter code YRGDS, is a pentapeptide that exhibits significant biological activity, particularly in the context of cell adhesion and signaling pathways. This peptide contains the Arg-Gly-Asp (RGD) motif, which is well-known for its role in mediating interactions between cells and the extracellular matrix (ECM). The biological properties of this peptide have been extensively studied, revealing its potential applications in therapeutic contexts, especially in cancer treatment and tissue engineering.

-

Cell Adhesion and Migration :

- The RGD sequence within this compound facilitates cell adhesion by binding to integrins, a class of cell surface receptors. This interaction promotes cell spreading and migration, which are critical processes in wound healing and tissue regeneration .

- Studies have demonstrated that peptides containing the RGD motif can inhibit melanoma cell attachment to fibronectin, a key ECM protein, thereby reducing tumor cell spread .

- Inhibition of Growth Factors :

- Polymer Conjugation Effects :

Study 1: Polymer-Conjugated Peptides

In a study involving polymer-conjugated RGD peptides, it was found that this compound retained its biological activity even after being chemically modified. The conjugation improved the peptide's stability in vivo and prolonged its circulation time to over 10 hours in mouse models. This suggests that polymer conjugation could be a viable strategy for developing long-lasting therapeutic agents based on this peptide .

Study 2: Cell Adhesion Assays

Research examining the effects of this compound on human foreskin fibroblasts (HFFs) showed that the peptide supported cell adhesion and spreading independently of serum proteins when immobilized on surfaces. This finding indicates its potential utility in developing biomaterials for tissue engineering applications where controlled cell behavior is desired .

Data Table: Summary of Biological Activities

Research Findings

The biological activity of this compound has been supported by various studies that highlight its role in mediating cellular interactions and influencing growth factor signaling pathways. The peptide's ability to inhibit TGFβ1 is particularly noteworthy as it opens avenues for therapeutic interventions in fibrotic diseases and cancers where TGFβ1 is implicated.

Eigenschaften

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N8O10/c25-14(8-12-3-5-13(34)6-4-12)20(38)31-15(2-1-7-28-24(26)27)21(39)29-10-18(35)30-16(9-19(36)37)22(40)32-17(11-33)23(41)42/h3-6,14-17,33-34H,1-2,7-11,25H2,(H,29,39)(H,30,35)(H,31,38)(H,32,40)(H,36,37)(H,41,42)(H4,26,27,28)/t14-,15-,16-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBGHBUVWQJECJ-QAETUUGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N8O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

596.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.